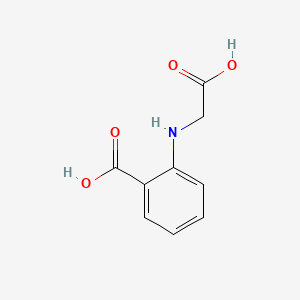

N-(2-Carboxyphenyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUXPMVQAZLJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060609 | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-42-0 | |

| Record name | N-(2-Carboxyphenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((carboxymethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxymethyl)anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N 2 Carboxyphenyl Glycine: Foundational Chemical Research

Nomenclature and Chemical Identification in Research Contexts

Systematic IUPAC Naming Conventions

The systematic name for N-(2-Carboxyphenyl)glycine, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-[(carboxymethyl)amino]benzoic acid . prepchem.commit.eduacs.orggoogle.com This nomenclature clearly defines the molecular structure, indicating a benzoic acid molecule substituted at the second carbon with a carboxymethylamino group.

Common Synonyms and Historical Designations in Academic Literature

In scientific literature, this compound is frequently referred to by several synonyms. These include N-(o-carboxyphenyl)glycine , N-(carboxymethyl)anthranilic acid , and Phenylglycine-o-carboxylic acid . mit.edumdpi.com Other historical or supplier-specific designations include Anthranilinoacetic acid, NSC 80600, and 2-carboxymethyl amino benzoic acid. mit.edumdpi.commit.edu

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the registry number 612-42-0 to this compound, which is the most commonly cited identifier in chemical databases and research publications. mit.edumdpi.comnih.govmdpi.com The molecular formula for this compound is consistently reported as C₉H₉NO₄ . mit.edumdpi.comnih.govmdpi.com

Chemical Identification Summary

| Identifier | Value |

| IUPAC Name | 2-[(carboxymethyl)amino]benzoic acid |

| Common Synonyms | N-(o-carboxyphenyl)glycine, N-(carboxymethyl)anthranilic acid, Phenylglycine-o-carboxylic acid |

| CAS Registry Number | 612-42-0 |

| Molecular Formula | C₉H₉NO₄ |

Advanced Synthetic Methodologies and Mechanistic Studies

Ullmann Condensation Approaches and Analogues

The Ullmann condensation represents a classical and effective method for the synthesis of N-aryl amino acids, including this compound. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. The traditional Ullmann reaction often required harsh conditions, such as high temperatures. However, modern variations have been developed that proceed under milder conditions, sometimes through the use of specific ligands to enhance the catalyst's efficacy. The general mechanism is thought to proceed through the formation of an organocopper intermediate. While an oxidative addition/reductive elimination pathway is common for palladium-catalyzed reactions, it is considered less likely for copper, which rarely achieves a +3 oxidation state.

Condensation with 2-Halobenzoic Acids and Glycine (B1666218)

The synthesis of this compound can be achieved through the Ullmann condensation of a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid, with glycine. nih.govyoutube.com This reaction is typically carried out in an aqueous medium in the presence of a copper catalyst and a base.

A documented laboratory-scale synthesis involves the reaction of the potassium salt of 2-chlorobenzoic acid with glycine. prepchem.com The reaction mixture, containing potassium hydroxide (B78521) and potassium carbonate as bases and copper powder as the catalyst, is heated to boiling for approximately one hour. prepchem.com The product, this compound, is then precipitated by acidification. prepchem.com

Representative Synthesis of this compound via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time | Yield |

| Potassium salt of 2-chlorobenzoic acid (20 g) | Glycine (7.5 g) | Copper powder (small quantity) | Potassium hydroxide (5.5 g), Potassium carbonate (7 g) | Water (15 ml) | 1 hour (at boiling) | 19 g |

Data sourced from a 1937 publication on systematic organic chemistry. prepchem.com

The synthesis of analogues, such as N-(5-chloro-2-carboxyphenyl)glycine, has also been reported using a similar methodology, reacting 2,4-dichlorobenzoic acid with glycine in the presence of copper and oxygen at a controlled pH. google.com Research into the synthesis of a related compound, N-(5-bromo-2-carboxyphenyl)glycine, via the Ullmann condensation of 2,4-dibromobenzoic acid and glycine, highlights the use of a mixed catalyst system of copper powder and cuprous iodide in an aqueous solution of potassium carbonate. nih.gov This reaction was reported to be vigorous at temperatures between 50-60 °C, yielding the product in high crude yields. mdpi.comnih.gov The use of amino acids themselves as ligands to promote Ullmann-type coupling reactions has also been an area of investigation, suggesting a potential dual role for glycine in these syntheses.

Influence of Reaction Conditions (e.g., Temperature, pH, Catalysts)

The synthesis of this compound and its derivatives is highly sensitive to reaction conditions, with temperature, pH, and the presence of catalysts playing a crucial role in yield and purity. Research, particularly in the context of the Ullmann condensation, has identified specific parameters for optimizing these reactions.

Temperature: The reaction temperature for the synthesis of this compound derivatives is typically maintained in a range of 50 to 200°C. google.comgoogle.com More specific ranges have been identified to maximize yield, with studies showing optimal performance between 60 and 160°C, and a more refined window of 90 to 130°C for certain processes. google.com For instance, the condensation of 2,4-dibromobenzoic acid with glycine to form a key precursor proceeds vigorously at 50–60°C. mdpi.com

pH: The pH of the reaction medium is a critical factor, especially in aqueous solutions. Syntheses are generally carried out under alkaline conditions, with a pH range of 7 to 13 being effective. google.comgoogle.com For the copper-catalyzed oxidative coupling between anthranilic acid derivatives and glycine precursors, maintaining a pH of 8.5–9.5 via sodium hydroxide titration is crucial for achieving high yields. vulcanchem.com The reaction is often initiated by forming the salts of the reactants, such as 2,4-dichlorobenzoic acid and glycine, by adding a portion of the base at the start. google.com After the reaction, the product is typically precipitated by acidifying the solution, often to a pH range of 0 to 4. google.com

Catalysts: Copper-based catalysts are fundamental to many synthetic routes for this compound and its derivatives. researchgate.net Various forms of copper can be employed, including metallic copper powder, copper(I) compounds (like cuprous iodide), and copper(II) compounds (like copper(II) sulfate). google.commdpi.com The catalytic amount can be as low as 0.005 to 2.5% by weight based on the starting benzoic acid derivative. google.com In some Ullmann condensations, a mixture of copper powder and cuprous iodide has been found to be particularly effective, leading to vigorous reactions and high yields. mdpi.com Using cuprous iodide alone or operating at lower temperatures can result in a sluggish and incomplete reaction. mdpi.com

The following table summarizes the optimized reaction conditions for the synthesis of this compound derivatives based on patent literature.

| Parameter | Range | Optimal Conditions | Source(s) |

| Temperature | 50 - 200°C | 90 - 130°C | google.comgoogle.com |

| pH | 7 - 13 | 8.5 - 9.5 | google.comgoogle.comvulcanchem.com |

| Catalyst | Copper (metallic, Cu(I), Cu(II)) | 0.5–1.2 mol% Copper(II) sulfate (B86663) | google.comgoogle.comvulcanchem.com |

Minimizing Dialkylation in Anthranilic Acid Reactions

A significant challenge in the synthesis of this compound via the reaction of anthranilic acid with chloroacetic acid is the formation of the dialkylated by-product, (2-carboxyphenyl)iminodiacetic acid. google.comcore.ac.uk The amino group in anthranilic acid can react with chloroacetic acid not only once but twice, leading to this impurity and reducing the yield of the desired mono-alkylated product. google.com

This side reaction is a well-documented problem, and much of the research into alternative synthetic routes has been driven by the need to circumvent this issue. google.comgoogle.com While completely avoiding dialkylation in this specific reaction is difficult, its formation can be influenced by reaction conditions. Strategies to minimize this competing reaction often involve careful control over the stoichiometry of the reactants, temperature, and the nature of the base used. However, the literature frequently points towards the adoption of alternative syntheses, such as the Ullmann condensation of halobenzoic acids with glycine, as a more reliable method to ensure mono-alkylation and achieve higher yields of this compound. google.comresearchgate.net

Alternative Synthetic Routes and Their Research Implications

To overcome the challenges associated with traditional methods, several alternative synthetic routes for this compound have been developed, each with its own set of research implications.

Reactions involving Anthranilic Acid and Chloroacetic Acid

The reaction between anthranilic acid and chloroacetic acid in an aqueous sodium carbonate solution is one of the earliest methods for preparing this compound, first reported by Heumann. core.ac.uk While direct, this synthesis is problematic due to the potential for double alkylation of the amino group, which complicates purification and lowers the yield of the target compound. google.comgoogle.com The reaction inevitably produces the N-disubstituted compound, which can be subjected to oxidative conditions for dealkylation, adding complexity to the process. core.ac.uk Due to these issues, this route is often considered less favorable for industrial applications where purity and high yield are paramount. google.comgoogle.com

Synthesis via Aniline (B41778) and N-Phenylglycine Intermediates

An economically attractive and commercially viable route involves the synthesis of this compound from aniline. This method, which became the foundation for a successful industrial process by BASF in 1897, proceeds through the intermediate N-phenylglycine. blogspot.com In this process, aniline is first converted to N-phenylglycine. blogspot.comptfarm.pl Subsequently, the N-phenylglycine is transformed into this compound. This multi-step synthesis avoids the dialkylation problems associated with the anthranilic acid route and proved to be a more practical approach for large-scale production, particularly for the manufacturing of indigo (B80030) dye. blogspot.comptfarm.pl

Considerations for Industrial-Scale Synthesis

For industrial-scale production, the primary considerations are cost-effectiveness, yield, purity, and process safety. The synthesis of this compound and its derivatives on a large scale has favored routes that utilize readily available and comparatively inexpensive starting materials. google.comscribd.com The Ullmann condensation route, starting from a substituted halobenzoic acid and glycine, is often preferred because it reliably produces the desired mono-substituted product in high to very high yields. google.comresearchgate.net

Key factors for industrial synthesis include:

Catalyst Management: Efficient recovery and recycling of the copper catalyst are crucial for economic viability.

Solvent Choice: While many lab-scale syntheses are performed in water, other solvents like N-methylpyrrolidone (NMP) have been used in technical scale processes to potentially avoid side reactions. googleapis.com

Process Control: Strict control over reaction parameters like temperature and pH is necessary to ensure consistent product quality and high yields. google.com

Waste Management: The neutralization of acidic byproducts is an important environmental and process consideration.

Safety: Avoiding highly toxic reagents, such as the hydrogen cyanide used in an alternative synthesis from anthranilic acid and formaldehyde, is a significant advantage of the Ullmann-type routes. google.com

Synthesis of Substituted this compound Derivatives

The core synthetic methodologies for this compound can be adapted to produce a wide array of substituted derivatives. These derivatives are valuable as intermediates in the synthesis of pharmaceuticals and dyes. The Ullmann condensation is a particularly versatile method for this purpose. mdpi.com

Notable examples include:

N-(2-carboxy-5-chloro-phenyl)glycine: This derivative is synthesized by reacting 2,4-dichlorobenzoic acid with glycine in the presence of a copper catalyst. google.comgoogle.comresearchgate.net It serves as a precursor for 6,6'-dichloroindigo. google.com

N-(5-bromo-2-carboxyphenyl)glycine: Prepared via the Ullmann condensation of 2,4-dibromobenzoic acid with glycine, this compound is a key intermediate in the synthesis of the historic dye Tyrian purple (6,6′-dibromoindigo). mdpi.commdpi.com

N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine: This complex derivative is prepared through a copper-catalyzed reaction between the potassium salts of 2,5-dichlorobenzoic acid and N-(4-fluorophenyl)glycine in an aqueous, alkaline environment. googleapis.com

N-acetyl-3-indolinone derivatives: this compound and its 4-bromo-derivative can be cyclized and acetylated to form N,O-diacetylindoxyls, which are then hydrolyzed to the target indolinones. belnauka.by

The following table provides a summary of synthetic routes for various substituted this compound derivatives.

| Derivative | Starting Materials | Key Method | Source(s) |

| N-(2-carboxy-5-chloro-phenyl)glycine | 2,4-Dichlorobenzoic acid, Glycine | Ullmann Condensation | google.comgoogle.comresearchgate.net |

| N-(5-bromo-2-carboxyphenyl)glycine | 2,4-Dibromobenzoic acid, Glycine | Ullmann Condensation | mdpi.commdpi.com |

| N-(4-fluorophenyl)-N-(2-carboxy-4-chlorophenyl)glycine | 2,5-Dichlorobenzoic acid, N-(4-fluorophenyl)glycine | Copper-catalyzed coupling | googleapis.com |

| 4-Bromo-N,O-diacetylindoxyl | N-(4-bromo-2-carboxyphenyl)glycine | Deacetylation and Cyclization | belnauka.by |

Preparation of Halogenated Analogues (e.g., N-(5-chloro-2-carboxyphenyl)glycine, N-(4-Bromo-2-carboxyphenyl)glycine)

The synthesis of halogenated analogues of this compound is a crucial area of research, often achieved through the Ullmann condensation reaction. This reaction typically involves the coupling of a halogenated benzoic acid with glycine in the presence of a copper catalyst.

N-(5-chloro-2-carboxyphenyl)glycine:

This compound is prepared by reacting 2,4-dichlorobenzoic acid with glycine. nih.govgoogle.com The process is conducted in water at temperatures ranging from 50 to 200°C, in the presence of copper and oxygen, while maintaining a pH between 7 and 13. google.comgoogle.com A base, such as an alkali metal hydroxide or carbonate, is used in the reaction. google.comgoogle.com High yields of N-(5-chloro-2-carboxyphenyl)glycine are reported using this method. google.com One specific patent describes a process where 2,4-dichlorobenzoic acid and glycine are used in a molar ratio of approximately 1:1 to 1:2. google.comgoogle.com After the reaction, the solution is acidified, causing the product to precipitate. google.com

N-(4-Bromo-2-carboxyphenyl)glycine):

The synthesis of N-(4-bromo-2-carboxyphenyl)glycine can be achieved through the condensation of 2,4-dibromobenzoic acid with glycine. mdpi.commdpi.com In one procedure, the reaction is carried out in an aqueous system using potassium carbonate and a catalyst mixture of copper powder and cuprous iodide. mdpi.com This reaction is noted to be vigorous at temperatures between 50 and 60°C, yielding the crude product in up to 89% yield. mdpi.com Another preparative method for N-(4-bromo-2-carboxyphenyl)glycine has also been developed and reported in the literature. belnauka.by

The table below summarizes the synthesis of these halogenated analogues.

| Target Compound | Starting Halogenated Benzoic Acid | Key Reagents & Conditions | Reference |

| N-(5-chloro-2-carboxyphenyl)glycine | 2,4-Dichlorobenzoic acid | Glycine, Base (e.g., KOH), Copper, O₂, Water, 50-200°C, pH 7-13 | nih.govgoogle.comgoogle.com |

| N-(4-Bromo-2-carboxyphenyl)glycine | 2,4-Dibromobenzoic acid | Glycine, K₂CO₃, Copper powder, CuI, Water, 50-60°C | mdpi.commdpi.com |

Derivatization Reactions for Analytical and Research Applications

Derivatization is a technique used to modify a chemical compound to enhance its detection and analysis. For a molecule like this compound, which contains a secondary amine and carboxylic acid groups, derivatization is key for various analytical methods.

Fluorescent Derivatization for Spectroscopic Analysis

For analytical techniques like High-Performance Liquid Chromatography (HPLC), molecules that lack a natural chromophore or fluorophore require derivatization to be detected with high sensitivity. researchgate.net Pre-column derivatization converts the analyte into a fluorescent derivative before it enters the chromatography column. academicjournals.org

Reagents such as phanquinone (B1679763) (4,7-phenanthroline-5,6-dione) and various pyrazoline-based dyes are used to label molecules with amino groups, rendering them fluorescent. rsc.orgresearchgate.net For instance, 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline is a pyrazoline-based dye proposed as a pre-column derivatization agent for biomolecules containing an amino group. rsc.orgresearchgate.net The reaction conditions, including pH, temperature, time, and reagent concentration, are optimized to ensure a quantitative reaction. rsc.orgresearchgate.net The resulting fluorescent derivatives can then be separated by HPLC and detected with a fluorescence detector, allowing for highly sensitive quantification. academicjournals.orgrsc.org

Derivatization for Mass Spectrometry Analysis

In mass spectrometry (MS), derivatization can be employed to improve the analytical characteristics of a molecule. nih.gov For compounds like amino acids, which can be highly hydrophilic, derivatization can increase their hydrophobicity. This enhancement improves their retention on reversed-phase chromatography columns often used in conjunction with mass spectrometry (LC-MS). nih.gov

One such strategy involves derivatization of the carboxylic acid groups. For example, derivatization with 2-nitrophenylhydrazine (B1229437) (NPHylation) has been shown to significantly increase the hydrophobicity of peptides. nih.gov This modification can also lead to more informative fragmentation patterns (tandem MS or MS/MS spectra), which is crucial for structural elucidation and sequencing. nih.govresearchgate.net By altering the charge state and chemical properties of the molecule, derivatization can overcome issues like poor fragmentation and signal suppression, leading to enhanced detection sensitivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed structural assignment of molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. chemicalbook.comnih.gov

¹H NMR Spectral Analysis of Ligand and Complexes

The proton NMR (¹H NMR) spectrum of this compound (referred to in one study as phenyl-glycine-o-carboxylic acid) provides distinct signals that can be assigned to its different protons. orientjchem.org Analysis of the ligand in a deuterated solvent like DMSO-d₆ reveals characteristic peaks for the aromatic protons, the aliphatic methylene (B1212753) (CH₂) group, the amine (NH) proton, and the carboxylic acid protons. orientjchem.org

When the ligand forms a complex with a metal ion, such as Zinc(II), shifts in the positions of these proton signals are observed. orientjchem.org These changes in chemical shift indicate that the electron density around the protons has changed due to coordination with the metal ion, confirming the formation of the complex. orientjchem.org

The table below details the ¹H NMR spectral data for this compound and its Zn(II) complex.

| Proton Group | Chemical Shift (δ, ppm) - Free Ligand | Chemical Shift (δ, ppm) - Zn(II) Complex |

| Aromatic Protons (Ar-H) | 6.48 - 7.82 | 6.53 - 7.84 |

| Aliphatic Methylene (-CH₂-) | 3.94 | 3.98 |

| Amine (-NH-) | 1.96 | 2.50 |

| Carboxylic Acid (-COOH) | 8.15 (2H) | Not explicitly reported for both protons, but coordination is inferred from shifts in other signals. |

Data sourced from a study conducted in DMSO-d₆. orientjchem.org

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and observing changes in their vibrational modes upon coordination to metal ions.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its carboxylic acid and secondary amine functional groups. Carboxylic acids typically show a sharp carbonyl (C=O) stretching vibration between 1680 and 1725 cm⁻¹. wikipedia.org Additionally, a broad O-H stretching band is observed in the region of 2500 to 3000 cm⁻¹. wikipedia.org The N-H stretching vibration of the secondary amine also appears in the spectrum, typically around 3317 cm⁻¹. mdpi.com The presence of these distinct bands confirms the molecular structure of this compound.

When this compound acts as a ligand and coordinates to a metal ion, shifts in the positions of its characteristic IR bands can be observed. The coordination of the carboxylate group to a metal ion typically results in a shift of the C=O stretching frequency. This is because the formation of a metal-oxygen bond alters the electron distribution in the carboxyl group, affecting its vibrational energy. Similarly, if the nitrogen atom of the amine group is involved in coordination, the N-H stretching vibration may also shift. These shifts provide evidence of the formation of metal-ligand bonds and can offer insights into the coordination mode of the ligand. For instance, in studies of related glycine complexes, the coordination through both the nitrogen and oxygen donor atoms has been confirmed by such spectral shifts. semanticscholar.org

Electronic Spectroscopy for Coordination Chemistry Studies

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is employed to study the electronic transitions within a molecule and its metal complexes. For coordination compounds of this compound, the electronic spectrum can reveal information about the geometry of the coordination sphere around the metal ion. For example, in studies of similar amino acid complexes, the positions and number of d-d transition bands in the visible region have been used to propose geometries such as square planar or tetrahedral for the metal complexes. semanticscholar.org The absence of d-d transitions for certain metal ions, like Cd(II), is also an expected and informative result, confirming a filled d-orbital configuration. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and analyzing its fragmentation pattern, which can help in structural elucidation. The molecular weight of this compound is 195.17 g/mol . fishersci.comcalpaclab.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like amino acids and their derivatives. In ESI-MS studies, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The technique can be used to confirm the expected mass of the molecule. wisc.edu ESI-MS has been instrumental in studying the association and clustering properties of amino acids, revealing that this is a specific process and not just simple aggregation. nih.gov

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction studies have been successfully used to determine the crystal structures of metal complexes involving ligands similar to this compound. For instance, the crystal structure of a complex with N-nicotinoylglycine revealed an octahedral coordination geometry around the central metal ion. mdpi.com In another example, a heteronuclear yttrium and copper complex with a derivative, N-carboxymethyl-N-(2-carboxyphenyl)glycine, was characterized, showing a two-dimensional network structure. tandfonline.com The structure of this compound complexed with Mycobacterium tuberculosis Indole Glycerol Phosphate Synthase has also been determined by X-ray diffraction, providing insights into enzyme-ligand interactions. pdbj.orgnih.gov

Table of Spectroscopic and Structural Data for this compound and Related Compounds

| Technique | Observation | Interpretation | Reference(s) |

| Infrared (IR) Spectroscopy | Sharp C=O stretch (1680-1725 cm⁻¹), Broad O-H stretch (2500-3000 cm⁻¹), N-H stretch (~3317 cm⁻¹) | Identification of carboxylic acid and secondary amine functional groups. | wikipedia.orgmdpi.com |

| IR Spectroscopy (Coordination) | Shifts in C=O and N-H stretching frequencies upon metal binding. | Evidence of metal-ligand bond formation and coordination mode. | semanticscholar.org |

| Electronic (UV-Vis) Spectroscopy | d-d transition bands in the visible region for metal complexes. | Determination of coordination geometry (e.g., square planar, tetrahedral). | semanticscholar.org |

| Mass Spectrometry (MS) | Molecular Weight: 195.17 g/mol | Confirmation of molecular identity. | fishersci.comcalpaclab.com |

| Electrospray Ionization MS (ESI-MS) | Confirmation of expected molecular mass. | Study of molecular association and clustering. | wisc.edunih.gov |

| X-ray Diffraction | Determination of bond lengths, angles, and crystal packing. | Elucidation of the 3D structure of the molecule and its complexes. | mdpi.comtandfonline.compdbj.orgnih.gov |

Elucidation of Coordination Geometries and Network Structures

The versatile coordinating ability of this compound and its derivatives, such as 2-(carboxyphenyl)iminodiacetic acid (H₃cpida), has led to the synthesis and characterization of numerous coordination polymers with diverse structural motifs. mdpi.com The self-assembly process is highly dependent on reaction conditions like pH, metal cation choice, reactant concentrations, and the solvent used. researchgate.net These flexible ligands can coordinate in various modes, including bridging bidentate, tridentate, or chelating, and can also act as unidentate ligands. researchgate.net

In one instance, the reaction of 2-(carboxyphenyl)iminodiacetic acid with copper(II) sulfate and sodium hydroxide in an aqueous solution resulted in an ionic compound, [Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂O. researchgate.net The structural analysis of this compound revealed the presence of both a cationic component, [Cu₂(cpida)(H₂O)₄]⁺, and an anionic component, [Cu(cpida)]⁻, both of which are one-dimensional (1D) coordination polymers. researchgate.net In the anionic polymer, the copper(II) center adopts a slightly distorted square pyramidal geometry. mdpi.com

Another study detailed a copper(II) coordination polymer incorporating the 2-(carboxyphenyl)iminodiacetate (cpida³⁻) anion and 1,10-phenanthroline. mdpi.com This complex features two distinct five-coordinated copper(II) centers with square pyramidal geometries. mdpi.com Two cpida³⁻ anions bridge three copper ions, forming a trinuclear cluster that subsequently connects to form a 1D structure. mdpi.com The flexibility of the iminodiacetate (B1231623) groups and the presence of the aromatic ring, which can facilitate π–π stacking interactions, contribute to the stability of the resulting crystal structures. mdpi.com

The coordination of this compound itself with various divalent metal ions, including Cu²⁺, Zn²⁺, Cd²⁺, Co²⁺, and Ni²⁺, has been noted to occur in aqueous dioxane. chemicalbook.com

Table 1: Coordination Details of this compound Derivatives

| Ligand | Metal Ion | Coordination Geometry | Network Structure | Reference |

|---|---|---|---|---|

| 2-(carboxyphenyl)iminodiacetate (cpida³⁻) | Copper(II) | Slightly distorted square pyramid | 1D coordination polymer | mdpi.comresearchgate.net |

| 2-(carboxyphenyl)iminodiacetate (cpida³⁻) with 1,10-phenanthroline | Copper(II) | Square pyramid | 1D structure from trinuclear clusters | mdpi.com |

Analysis of Intermolecular Interactions

The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding. A study of 15 salts and cocrystals of this compound with various pyridine (B92270) derivatives highlighted the preferential binding of pyridine to the aliphatic carboxylic group over the aromatic one. researchgate.net This preference is correlated with the more positive electrostatic potential on the hydrogen atom of the aliphatic carboxyl group. researchgate.net

Proton transfer between the carboxylic acid groups and the pyridine derivatives was observed to be dependent on the basicity of the pyridine used. researchgate.net Less basic pyridines tended to form cocrystals characterized by discrete molecular complexes, while more basic pyridines resulted in the formation of salts composed of chains of monoanions. researchgate.net

Computational and Theoretical Chemistry

Molecular dynamics (MD) simulations have been employed to investigate the behavior of glycine and its derivatives in solution, providing insights into their stabilizing mechanisms and interactions with other molecules. For instance, all-atom MD simulations of an antibody fragment (A33 Fab) in the presence of glycine and citrate (B86180) buffer revealed that increasing glycine concentrations led to a higher propensity for glycine-glycine and citrate-glycine interactions through hydrogen bonding. cardiff.ac.uk These simulations, run for 60 nanoseconds, helped to deconvolute the complex stabilizing effects of glycine on the protein. cardiff.ac.uk

In a study on 2-(carboxycyclopropyl)glycine isomers, which are agonists of glutamate (B1630785) receptors, MD simulations in a solvent environment were identified as the most effective theoretical model for elucidating their conformational preferences in aqueous solution. rsc.org

Conformational analysis of this compound derivatives has been conducted using a combination of Nuclear Magnetic Resonance (NMR) experiments and theoretical calculations. For the 2-(carboxycyclopropyl)glycine isomers, L-CCG-I and L-CCG-IV, this combined approach elucidated their preferred conformations in aqueous solution. rsc.org The study identified the 't-A' and 'g+-B' conformations for the C(3) aminocarboxymethyl side chain of L-CCG-I and L-CCG-IV, respectively. rsc.org

The analysis also involved comparing charge distributions obtained from various quantum calculations on the cyclopropane (B1198618) ring. rsc.org The conformational preferences were characterized by two backbone torsion angles and the distances between the key functional groups. rsc.org Furthermore, a study on this compound cocrystals with pyridine derivatives showed a correlation between the preference for pyridine binding to the aliphatic carboxyl group and the more positive electrostatic potential on its hydrogen atom, as determined by theoretical calculations. researchgate.net

Theoretical models have been instrumental in understanding the kinetic interplay of this compound in ligand mixtures and its effect on metal ion flux. A revisited reaction layer approximation (RLA) was validated against rigorous numerical simulations to study metal flux at consuming interfaces. acs.org This research focused on conditions where the total metal flux is enhanced in a ligand mixture compared to the sum of individual fluxes. acs.org

The Cu/NTA/N-(2-carboxyphenyl)glycine system was used as an example, demonstrating that the flux of the less labile CuNTA complex is increased by the presence of this compound, which forms more labile copper complexes. acs.orgresearchgate.net This flux enhancement is a result of the kinetic interplay between complexes with different labilities. acs.org The RLA model successfully predicted the conditions for this enhancement, which was validated by the concentration profiles obtained from the numerical simulations. acs.org These findings are significant for understanding metal uptake in biological and environmental systems. acs.org

Coordination Chemistry and Metal Complexation of N 2 Carboxyphenyl Glycine

Ligand Properties and Coordination Modes

At the heart of CPG's rich coordination chemistry lies its inherent nature as a multidentate ligand. This means it can bind to a central metal ion through multiple atoms simultaneously, a property that significantly influences the stability and geometry of the resulting metal complexes.

Multidentate Ligand Behavior of N-(2-Carboxyphenyl)glycine

This compound is structurally characterized by a phenyl ring with two adjacent functional groups: a carboxylic acid and a glycine (B1666218) moiety. This arrangement provides three potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms from both the carboxylate groups. This ability to bind through multiple points classifies CPG as a multidentate ligand, capable of forming chelate rings with a metal ion, which enhances the stability of the complex. The flexible nature of the glycine side chain allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. mdpi.comresearchgate.net

Chelation Chemistry and Stability Constants

The formation of complexes between CPG and metal ions is a classic example of chelation. The simultaneous binding of the nitrogen and oxygen donor atoms to a metal ion forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. The stability of these complexes is quantified by their stability constants, which provide a measure of the equilibrium between the free ligand and the metal complex.

Studies have shown that CPG forms complexes with a variety of divalent and trivalent metal ions, including Cu(II), Zn(II), Co(II), Ni(II), and Cd(II), often in aqueous or mixed-solvent systems like aqueous dioxane. chemicalbook.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the solvent system used. For instance, the formation of labile complexes with Cu(II) has been noted as a key factor in its role in metal ion transport across membranes. nih.gov

Factors Influencing Coordination (e.g., pH, Metal Ion Stoichiometry)

The coordination behavior of this compound is highly sensitive to the surrounding chemical environment. The pH of the solution plays a critical role by influencing the protonation state of the carboxylic acid and amino groups. researchgate.net At lower pH values, the ligand may be fully protonated and less available for coordination. As the pH increases, deprotonation occurs, enhancing the ligand's ability to bind to metal ions.

The stoichiometry, or the ratio of the metal ion to the ligand, also dictates the final structure of the complex. acs.org Depending on this ratio, as well as other reaction conditions like temperature, mononuclear, dinuclear, or even polymeric structures can be formed. mdpi.comresearchgate.nettandfonline.com For example, in the presence of ancillary ligands like 4,4'-bipyridine, CPG can participate in the formation of complex one-dimensional, two-dimensional, and three-dimensional coordination polymers. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. prepchem.commdpi.com The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Mn(II), Pb(II), Y(III), Pd(II))

Researchers have successfully synthesized a range of transition metal complexes with CPG. The general approach involves mixing an aqueous or alcoholic solution of the metal salt (e.g., chlorides, acetates, or perchlorates) with a solution of CPG. chemicalbook.commdpi.com The reaction conditions, such as temperature and pH, are often adjusted to promote the crystallization of the desired complex. acs.org

For instance, a heteronuclear yttrium and copper complex has been synthesized in an aqueous solution. tandfonline.com Similarly, complexes with Cu(II), Zn(II), Co(II), and Ni(II) have been prepared in aqueous dioxane. chemicalbook.com The synthesis of a lead(II) complex has also been reported, highlighting the versatility of CPG in coordinating with a variety of metal ions. researchgate.net Palladium(II) complexes have also been an area of interest in the study of these types of ligands. acs.orgresearchgate.net

| Metal Ion | Reported Complex Formation |

| Cu(II) | Yes mdpi.comchemicalbook.comnih.gov |

| Zn(II) | Yes chemicalbook.com |

| Co(II) | Yes chemicalbook.com |

| Ni(II) | Yes chemicalbook.com |

| Mn(II) | Yes acs.org |

| Pb(II) | Yes researchgate.net |

| Y(III) | Yes tandfonline.com |

| Pd(II) | Yes acs.orgresearchgate.net |

| Cd(II) | Yes chemicalbook.com |

Investigation of Coordination Geometries (e.g., Square Pyramidal, Octahedral, Distorted Square Antiprism)

The coordination geometry around the metal center in CPG complexes is diverse and depends on the specific metal ion and the stoichiometry of the complex. X-ray crystallography is a powerful tool used to elucidate these three-dimensional structures.

In a heteronuclear complex containing both Y(III) and Cu(II), the yttrium ion exhibits a distorted square antiprism geometry, being coordinated to oxygen atoms from three different CPG ligands and five water molecules. tandfonline.com In the same complex, the copper ion adopts a distorted square pyramidal geometry, coordinated by three carboxyl oxygen atoms and a nitrogen atom from the same CPG ligand, along with a water molecule. tandfonline.com In other reported copper(II) complexes, both square pyramidal and distorted octahedral geometries have been observed. mdpi.com For some metal(II) complexes, spectroscopic analysis has suggested a tetrahedral geometry. grafiati.com

| Metal Complex | Coordination Geometry |

| [CuY(L)(H₂O)₆]²⁺ | Cu(II): Distorted Square Pyramidal, Y(III): Distorted Square Antiprism tandfonline.com |

| {[Cu(Hcpida)]·H₂O}n | Cu(II): Square Pyramid mdpi.com |

| {[Cu(Hcpida)(H₂O)]·H₂O}n | Cu(II): Distorted Octahedral mdpi.com |

| Various Metal(II) Complexes | Tetrahedral grafiati.com |

| [Co₃L₂(μ₂-bipy)₂(H₂O)₆]n | Octahedral acs.org |

| [Mn(HL)(μ₂-bipy)(H₂O)₂]n | Octahedral acs.org |

Thermogravimetric Analysis (TGA) of Complexes

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and composition of metal complexes. By monitoring the change in mass of a sample as it is heated at a controlled rate, researchers can identify the temperatures at which different components, such as water molecules and organic ligands, are lost.

In studies of coordination compounds, TGA helps to confirm the presence of coordinated or lattice water molecules and provides insights into the decomposition pattern of the ligand framework. For instance, the TGA of copper(II) complexes with the structurally similar ligand 2-(carboxyphenyl)iminodiacetate reveals distinct weight loss stages. mdpi.com The initial weight loss at lower temperatures (around 100-200°C) is typically attributed to the removal of water molecules, while subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand. mdpi.comresearchgate.net

The thermogravimetric data for various copper(II) complexes of 2-(carboxyphenyl)iminodiacetate, a related compound, are presented below. This data illustrates the typical thermal decomposition behavior that can be expected for similar complexes of this compound.

| Complex | Temperature Range (°C) | Weight Loss (%) | Attributed to |

|---|---|---|---|

| [Cu2(cpida)(H2O)4][Cu(cpida)]·3H2O | 19 - 63 | 11.29 | Loss of lattice water |

| 63 - 139 | 4.95 | Loss of coordinated water | |

| 170 - 328 | 38.95 | Decomposition of organic ligand | |

| Na[Cu(cpida)] | 19 - 120 | 8.00 | Loss of water |

| 100 - 305 | 34.66 | Decomposition of organic ligand | |

| 305 - 700 | 20.96 |

Magnetic Moment Studies of Paramagnetic Complexes

Magnetic moment studies are instrumental in determining the electronic structure and stereochemistry of paramagnetic metal complexes. The magnetic moment of a complex arises from the spin and orbital angular momenta of the unpaired electrons in the metal ion.

For complexes of this compound with transition metals like iron(II), cobalt(II), and nickel(II), the measured magnetic moments can help to distinguish between different geometries (e.g., tetrahedral or octahedral) and spin states (high-spin or low-spin). For example, experimental magnetic moment values for tetrahedral Fe(II) complexes typically fall in the range of 5.0–5.6 Bohr magnetons (B.M.), while tetrahedral Co(II) complexes are in the range of 4.2–5.3 B.M. nih.gov Octahedral complexes generally show slightly higher values due to greater orbital contributions. nih.gov

The magnetic properties of Co(II) and Ni(II) complexes have been studied in detail, revealing that the magnetic susceptibility can be influenced by the coordination environment. mdpi.com The temperature dependence of the magnetic susceptibility and the field-dependence of magnetization provide valuable information about the electronic ground state and magnetic anisotropy of the complexes. mdpi.com

Below is a table summarizing the magnetic moments for some paramagnetic metal complexes of the related ligand anthranilic acid, which provides a reference for the expected magnetic behavior of this compound complexes.

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Experimental Magnetic Moment (B.M.) | Theoretical Spin-Only Magnetic Moment (B.M.) | Likely Geometry |

|---|---|---|---|---|

| Fe(II) | 1:2 | 5.1 | 4.90 (High-spin) | Tetrahedral/Octahedral |

| Co(II) | 1:2 | 4.6 | 3.87 (High-spin) | Tetrahedral/Octahedral |

Dynamics of Metal Ion Complexation and Transport

This compound plays a crucial role as a model ligand in studies of the dynamic processes of metal ion complexation and their transport through membranes. These studies are vital for understanding the bioavailability and toxicity of metals in environmental and biological systems.

Metal Flux Studies in Permeation Liquid Membranes (PLM)

Permeation liquid membranes (PLM) are used as a tool to mimic biological membranes and to study the transport of metal ions. nih.gov In these systems, a lipophilic carrier within the liquid membrane facilitates the transport of metal ions from a source solution to a receiving solution. speciation.net The complex Cu(II)-N-(2-carboxyphenyl)glycine has been used as a model system to investigate the various physicochemical factors that control the flux of metal ions through PLMs. nih.govacs.org

These studies have shown that the metal flux can be limited by either diffusion in the aqueous solution or diffusion within the membrane itself. nih.govacs.org By adjusting experimental conditions such as the concentration of the carrier in the membrane or the membrane thickness, it is possible to control which of these processes is the rate-limiting step. nih.govacs.org This allows for the selective measurement of either the free metal ion concentration or the total concentration of labile metal species in the solution. nih.govacs.org

Kinetic Interplay in Ligand Mixtures and Flux Enhancement

An interesting phenomenon known as flux enhancement can occur in solutions containing a mixture of ligands. acs.org This effect, which is a result of the kinetic interplay between different metal complexes with varying labilities, has been demonstrated in the Cu(II)/NTA/N-(2-carboxyphenyl)glycine system. acs.orgacs.org

In this system, the presence of this compound, which forms a labile complex with Cu(II), can increase the transport flux of the less labile Cu(II)-NTA complex, even when this compound is present in negligible amounts in the bulk solution. acs.org This unexpected enhancement is attributed to the rapid exchange of the metal ion from the more inert complex to the more labile one near the membrane interface, which then facilitates its transport across the membrane. acs.org This finding has significant implications for understanding metal uptake in complex environmental and biological systems where multiple ligands are present. acs.org

Role of Diffusion Layer Thickness and Ligand Concentration in Metal Transport

A general model for the steady-state flux of metal ions through a PLM has been developed and validated using the Cu(II)-N-(2-carboxyphenyl)glycine complex, among others. speciation.net This model considers the diffusion coefficients of the metal ion and its complexes, the chemical kinetics of complex formation and dissociation, and the properties of the membrane itself. speciation.net It has been shown that the interplay between the diffusion layer thickness and the ligand concentration determines whether the transport is controlled by the diffusion of the free metal ion or the diffusion of the metal-ligand complex. nih.govacs.org

Advanced Research Applications and Biological Relevance

Biochemical and Molecular Biological Studies

The unique structure of N-(2-Carboxyphenyl)glycine underpins its utility as a tool in biochemical and molecular biology research, where it is used to probe complex biological systems.

Interactions with Biological Systems and Enzymes

This compound and its derivatives are actively studied for their interactions within biological systems, particularly with proteins and enzymes. ontosight.ai The compound's ability to be metabolized by microorganisms highlights its interaction with enzymatic pathways. For instance, research has shown that N-(o-carboxyphenyl)glycine (OCPG) can be completely decomposed by soil suspensions containing microorganisms like Achromobacter sp. within several days. publish.csiro.au This process involves the oxidative metabolism of the N-phenyl amino acid linkage, demonstrating a direct interaction with microbial enzyme systems. publish.csiro.au

In studies of β-lactamase enzymes, which are responsible for antibiotic resistance, the structural motif of a carboxyphenyl group has been shown to be crucial for inhibitor binding. nih.gov Research on boronic acid transition state inhibitors (BATSIs) revealed that the presence of a meta-carboxyphenyl group significantly enhances the inhibitor's affinity for the SHV-1 β-lactamase enzyme. nih.gov This suggests that the carboxyphenyl portion of the molecule is important for interactions within the enzyme's active site, a principle that can be extrapolated to understand how this compound might interact with other enzymes. nih.gov Furthermore, ongoing research seeks to clarify its broader role in biological systems and how it interacts with various biomolecules. smolecule.com

Investigating Potential Enzyme Inhibition

The potential for this compound and its analogs to act as enzyme inhibitors is a significant area of investigation. ontosight.ai A key mechanism by which related compounds exert their effects is through the chelation of metal ions, which can lead to the inhibition of metalloenzymes. For example, the related compound (2-Carboxyphenyl)iminodiacetic acid (CPIDA) functions as a tridentate ligand, binding to metal ions and thereby inhibiting the activity of metalloenzymes that are critical for many biological functions.

Derivatives of carboxyphenylglycine have been identified as antagonists of specific receptors, which is a form of functional enzyme inhibition. (S)-alpha-methyl-4-carboxyphenylglycine (MCPG), a well-studied derivative, acts as an antagonist for metabotropic glutamate (B1630785) (mGlu) receptors. nih.gov This interaction can prevent the initiation of molecular switches involved in synaptic plasticity. nih.gov The inhibitory effects of related compounds on enzymes are a key focus of research, as demonstrated by the potent inhibition of SHV-1 β-lactamase by inhibitors containing a carboxyphenyl group. nih.gov

Table 1: Enzyme Inhibition by Carboxyphenyl-Containing Compounds

| Compound/Derivative | Target Enzyme/System | Inhibition Constant (Ki) / Effect | Source |

| Chiral Cephalothin BATSI | SHV-1 β-Lactamase | 0.46 ± 0.05 µM | nih.gov |

| Achiral Cephalothin BATSI | SHV-1 β-Lactamase | 20 ± 2 µM | nih.gov |

| (S)-alpha-methyl-4-carboxyphenylglycine (MCPG) | Metabotropic Glutamate (mGlu) Receptors | Antagonist; prevents setting of molecular switch | nih.gov |

| (2-Carboxyphenyl)iminodiacetic acid (CPIDA) | Metalloenzymes | Inhibits via metal chelation |

Antioxidant Properties and Mechanisms

The antioxidant potential of this compound and related structures is another area of active research. ontosight.ai The presence of carboxylic acid groups in their structure is believed to contribute to their antioxidant properties, which can help mitigate oxidative stress in biological systems. The mechanism often involves the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. researchgate.net

Research on carbon quantum dots (CQDs), which can be synthesized using amino acids like glycine (B1666218), has shown that surface functional groups, including carboxylic (-COOH) groups, are key to their antioxidant activity. researchgate.net These groups enable the CQDs to effectively scavenge ROS, which are primary agents of oxidative damage. researchgate.net This provides a model for how the carboxylic groups on this compound could contribute to antioxidant effects. researchgate.net

Roles in Cellular Stress and Neuroprotection

This compound has been utilized as a research tool in studies of cellular stress and neuroprotection. marquette.edu Oxidative stress is a significant factor that leads to the injury of neuronal cells and is implicated in neurodegenerative diseases. marquette.edunih.gov

In a notable study on methylmercury (B97897) (MeHg) neurotoxicity, this compound (CPG) was used as an inhibitor of system xc-, a cystine/glutamate antiporter, to investigate pathways of cellular defense. marquette.edu The study explored how glutathione (B108866) (GSH) provides neuroprotection against MeHg-induced toxicity, a process dependent on the efflux protein MRP1. marquette.edu MeHg was shown to cause a significant increase in ROS, leading to oxidative stress. marquette.edu While CPG's role in this context was as a specific system inhibitor to probe the mechanisms of neurotoxicity and protection, its use underscores its relevance in studying cellular responses to stress. marquette.edu Related glycine derivatives have also been noted for their potential to influence mental performance during stress-related tasks.

Pharmacological and Medicinal Chemistry Perspectives

From a pharmacological standpoint, the ability of this compound and its analogs to interact with and modulate cellular receptors is of primary importance.

Receptor Interactions and Modulation

This compound is recognized as a glycine receptor agonist, meaning it can bind to and activate these receptors. cymitquimica.com Glycine receptors (GlyRs) are critical inhibitory receptors in the central nervous system, particularly in the spinal cord and brain stem, where they regulate motor control and sensory processing. uzh.ch The modulation of these receptors represents a potential therapeutic strategy for conditions involving altered synaptic inhibition. uzh.ch

Derivatives of this compound have been extensively used to study other major neurotransmitter receptor systems.

Metabotropic Glutamate Receptors (mGluRs): The derivative (S)-alpha-methyl-4-carboxyphenylglycine (MCPG) is a widely used antagonist for group I and II mGluRs. nih.govpnas.org It has been shown to prevent the potentiation of N-methyl-D-aspartate (NMDA) receptor responses that are mediated by the mGluR5 subtype. nih.gov This interaction is vital for modulating the excitatory signals from corticostriatal pathways. nih.gov

AMPA Receptors: In the cerebellum, derivatives such as methyl-(4-carboxyphenyl)glycine are involved in the study of AMPA receptor-mediated presynaptic inhibition at GABAergic synapses. nih.gov This process involves the activation of G(i/o)-proteins and the downregulation of presynaptic calcium channels. nih.gov

The ability of these compounds to interact with multiple receptor types, including glycine, mGlu, and AMPA receptors, makes them invaluable tools in neuropharmacology for dissecting the complex mechanisms of synaptic transmission and plasticity. nih.govnih.govnih.gov

Table 2: Receptor Interactions of this compound and Derivatives

| Compound/Derivative | Receptor Target | Observed Effect | Source |

| This compound | Glycine Receptor | Agonist | cymitquimica.com |

| (S)-alpha-methyl-4-carboxyphenylglycine (MCPG) | Metabotropic Glutamate Receptor 5 (mGluR5) | Antagonist; blocks potentiation of NMDA response | nih.govnih.gov |

| methyl-(4-carboxyphenyl)glycine | AMPA Receptor System | Used to study presynaptic inhibition | nih.gov |

| α-methyl-4-carboxyphenylglycine | Group I/II mGluRs | Antagonist; did not block NMDA-dependent LTD in one study | pnas.org |

Studies on Metabotropic Glutamate Receptors (mGluRs)

This compound and its analogs have been instrumental in the characterization of metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Research has demonstrated that carboxyphenylglycine derivatives exhibit distinct activities at different mGluR subtypes. Specifically, these derivatives have been shown to have an antagonistic effect on mGluR1 and an agonistic effect on mGluR2. nih.govlookchem.com This differential activity allows researchers to use these compounds as pharmacological tools to dissect the specific roles of mGluR subtypes in various physiological and pathological processes.

Agonist and Antagonist Activities of Derivatives

The pharmacological profile of carboxyphenylglycine derivatives is nuanced, with subtle structural modifications leading to significant changes in their activity at mGluRs. Studies on a range of phenylglycine derivatives have revealed that the nature and position of substituents on the phenyl ring are critical determinants of their agonist or antagonist properties. nih.govlookchem.com For instance, carboxyphenylglycine derivatives have been identified as agonists at mGluR2, while demonstrating antagonist activity at mGluR1. nih.govlookchem.com Furthermore, the introduction of an α-methyl or α-ethyl group to these derivatives can convert their agonist activity at mGluR2 into antagonist activity, resulting in compounds that are antagonists at both mGluR1 and mGluR2. nih.govlookchem.com This structure-activity relationship provides a valuable framework for the design of new, more selective mGluR ligands.

| Derivative Type | Activity at mGluR1 | Activity at mGluR2 | Reference |

|---|---|---|---|

| Carboxyphenylglycine Derivatives | Antagonist | Agonist | nih.gov, lookchem.com |

| α-Methylated Carboxyphenylglycine Derivatives | Antagonist | Antagonist | nih.gov, lookchem.com |

| α-Ethylated Carboxyphenylglycine Derivatives | Antagonist | Antagonist | nih.gov, lookchem.com |

| Hydroxyphenylglycine Derivatives | Agonist or Antagonist | Not specified | nih.gov, lookchem.com |

Zinc Ion Allosteric Regulation of Glycine Receptors

While zinc ions are known to be allosteric modulators of glycine receptors, scientific literature available through the conducted searches does not provide specific information on the direct role of this compound in the zinc ion allosteric regulation of these receptors.

Potential in Drug Development and Discovery (excluding dosage/administration)

The unique pharmacological profile of this compound derivatives has positioned them as compounds of interest in drug discovery. guidechem.comnih.gov Their ability to selectively target mGluR subtypes opens avenues for the development of novel therapeutic agents for a range of neurological and psychiatric disorders where glutamate signaling is dysregulated. While specific drug development programs centered on this compound itself are not detailed in the available literature, its derivatives serve as important lead compounds for medicinal chemists. The exploration of related glycine hydrazide analogs has also revealed potent inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR), suggesting a broader potential for glycine derivatives in drug discovery. frontiersin.org

Mechanism of Action Research (excluding specific therapeutic mechanisms for this compound itself)

Research into the mechanism of action of this compound derivatives has primarily focused on their interaction with metabotropic glutamate receptors. guidechem.com These studies, often conducted in cell lines expressing specific mGluR subtypes, have elucidated how these compounds can either activate (agonist) or block (antagonist) the receptor, thereby influencing downstream signaling pathways. This body of research is crucial for understanding the fundamental biology of glutamate signaling and provides a basis for the rational design of new drugs. However, specific research into the therapeutic mechanisms of this compound beyond its role as a precursor and the activity of its derivatives at mGluRs is not extensively covered in the provided search results.

Environmental and Industrial Applications

Beyond its relevance in the biomedical field, this compound plays a significant role in industrial chemistry.

Role as an Intermediate in Industrial Processes (e.g., Indigo (B80030) Synthesis)

One of the most well-established industrial applications of this compound is its role as a key intermediate in the synthesis of indigo dye. guidechem.comdigitellinc.com The Heumann synthesis, a historically significant and still viable route to indigo, involves the heating of this compound with a strong base like sodium hydroxide (B78521) in an inert atmosphere. guidechem.comcymitquimica.com This process leads to the formation of indoxyl-2-carboxylic acid, which then readily decarboxylates to indoxyl. The resulting indoxyl is subsequently oxidized by air to produce the vibrant blue indigo dye. guidechem.comcymitquimica.com While the precursors for this method can be more expensive than those used in other synthetic routes, the synthesis of this compound from the readily available aniline (B41778) provided an economically attractive pathway that was pivotal in the large-scale industrial production of synthetic indigo by companies like BASF starting in 1897. guidechem.comnih.gov

| Step | Reactant(s) | Product(s) | Conditions | Reference |

|---|---|---|---|---|

| 1 | This compound, Sodium Hydroxide | Indoxyl-2-carboxylic acid | Heating to 200°C in an inert atmosphere | guidechem.com, cymitquimica.com |

| 2 | Indoxyl-2-carboxylic acid | Indoxyl | Decarboxylation | guidechem.com, cymitquimica.com |

| 3 | Indoxyl | Indigo | Oxidation in air | guidechem.com, cymitquimica.com |

Environmental Fate and Biotransformation

The environmental fate of this compound is of interest, particularly in soil environments where analogous structures are found within complex organic matter. Research into its biotransformation provides insights into the natural cycling of nitrogen and the breakdown of complex aromatic compounds.

This compound has been utilized as a model compound to study the biological decomposition of humic acid, a major component of soil organic matter that is highly resistant to degradation. nih.govpublish.csiro.au Humic acids are known to contain α-amino acids where the nitrogen atom is directly bonded to an aromatic ring, a structural feature mimicked by this compound. researchgate.net

Studies have successfully isolated soil microorganisms capable of utilizing this compound. A notable example is a species of Achromobacter isolated from loam, which can adaptively oxidize this compound. nih.govresearchgate.net This bacterium demonstrates the capacity of soil microbial communities to metabolize N-phenyl amino acid linkages, which are typically resistant to cleavage. researchgate.net The degradation of this compound by soil suspensions is generally complete within a 5 to 7-day period under aerobic conditions at a neutral pH. researchgate.net The genus Achromobacter is known for its metabolic versatility and has been implicated in the degradation of various aromatic and xenobiotic compounds in contaminated environments. nih.govasm.org Genomic studies of Achromobacter species reveal the presence of genes for the metabolism of aromatic compounds, often involving catechol pathways, which supports their role in the bioremediation of such substances. nih.govresearchgate.net

The microbial decomposition of this compound by Achromobacter sp. has been shown to proceed through a specific oxidative pathway. nih.govresearchgate.net Through simultaneous adaptation studies, researchers have identified the key intermediates in its metabolism. The proposed pathway involves the initial conversion of this compound to anthranilate. This is followed by hydroxylation to form 5-hydroxyanthranilate, which is then further metabolized to 2,5-dihydroxybenzoate (B8804636) (gentisic acid). nih.govresearchgate.net

Cells of Achromobacter sp. grown in the presence of this compound were found to readily oxidize these proposed intermediates, supporting the metabolic sequence. researchgate.net The table below outlines the key intermediates identified in the decomposition pathway.

| Step | Intermediate Compound | Role in Pathway |

| 1 | Anthranilate | Initial product of this compound metabolism. |

| 2 | 5-Hydroxyanthranilate | Hydroxylated intermediate derived from anthranilate. |

| 3 | 2,5-Dihydroxybenzoate | Further metabolized product leading to ring cleavage. |

This table summarizes the identified intermediates in the microbial degradation of this compound by Achromobacter sp. nih.govresearchgate.net

Microbial Metabolism in Soil Systems

Analytical Chemistry Research

The unique structure of this compound necessitates the development of specific analytical methods for its detection and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its derivatives. While specific, validated methods for the direct quantification of this compound are not extensively detailed in readily available literature, methods for similar compounds provide a strong basis for its analysis. For instance, a reverse-phase (RP) HPLC method has been developed for its brominated analog, N-(4-Bromo-2-carboxyphenyl)glycine. This method is scalable and suitable for preparative separation and pharmacokinetic studies.

The polar nature and lack of a strong chromophore in many amino acids can make their direct analysis challenging, often requiring derivatization or specialized detection methods like charged aerosol detection (CAD) to improve sensitivity and selectivity. thermofisher.cn For compounds like this compound, which contains a benzene (B151609) ring, UV detection is a viable option. The table below details the HPLC conditions used for a related compound, which could be adapted for this compound.

| Parameter | Condition |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (requires substitution of phosphoric acid with formic acid) |

| Application | Suitable for UPLC, preparative separation, and pharmacokinetics |

This table outlines the HPLC conditions for the analysis of N-(4-Bromo-2-carboxyphenyl)glycine, which can serve as a starting point for developing a method for this compound.

Pre-column derivatization is a common strategy in HPLC to enhance the detection and separation of analytes, particularly for amino acids that lack a native chromophore or fluorophore. oup.comatamanchemicals.com This process involves reacting the analyte with a labeling reagent to form a derivative that is more easily detected, typically by UV-Vis or fluorescence detectors. rsc.org

While this compound contains an amino group and could theoretically react with derivatizing agents, there is no significant research found indicating its use as a pre-column derivatization agent itself. Derivatization agents are typically designed with highly reactive functional groups and strong chromophoric or fluorophoric properties to tag other molecules. rsc.orgacademicjournals.org this compound's primary research focus lies in its role as a model compound for humic acid degradation and as a synthetic building block, rather than as an analytical reagent for derivatization.

Fluorescence detection offers high sensitivity and selectivity, making it a powerful tool in analytical chemistry. uni-goettingen.de For a molecule to be suitable for fluorescence detection, it must possess a fluorophore—a structural component that can absorb light at a specific wavelength and emit it at a longer wavelength.

This compound, containing an aromatic ring and carboxylic acid groups, has the potential for intrinsic fluorescence, although this property is not extensively documented in the available literature. The fluorescence of aromatic amino acids is a known phenomenon, and it is plausible that this compound exhibits fluorescence that could be exploited for detection. The development of fluorescence-based methodologies would likely involve characterizing its excitation and emission spectra.

Alternatively, derivatization with a fluorescent tag is a common approach to impart strong fluorescence to non-fluorescent or weakly fluorescent analytes for sensitive detection. rsc.orguni-goettingen.de Numerous fluorescent labeling reagents are available for amino groups, which could be applied to this compound to create a highly fluorescent derivative suitable for trace-level quantification by HPLC with fluorescence detection.

Q & A

Q. What are the key steps in synthesizing indigo dye using N-(2-Carboxyphenyl)glycine, and what methodological considerations are critical?

The Heumann synthesis involves heating this compound at 200°C under an inert atmosphere with sodium hydroxide. This produces indoxyl-2-carboxylic acid, which undergoes decarboxylation to indoxyl and subsequent oxidation to indigo. Key methodological considerations include:

- Strict control of temperature and inert atmosphere to prevent side reactions.

- Use of high-purity NaOH to avoid contamination.

- Post-reaction purification via recrystallization or chromatography to isolate indigo .

Table 1: Critical Parameters for Indigo Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 200°C | Below 180°C reduces decarboxylation efficiency |

| Atmosphere | Inert (e.g., N₂) | Prevents oxidation of intermediates |

| NaOH Concentration | 10-15% (w/v) | Excess NaOH may hydrolyze the product |

Q. How is this compound characterized structurally, and which analytical techniques are recommended?

- X-ray crystallography (e.g., using SHELX programs) resolves bond lengths and angles, critical for confirming the planar carboxyl-phenyl structure .

- Mass spectrometry (MS) and NMR (¹H, ¹³C) verify molecular weight and functional groups. For example, MS data for related compounds (e.g., 2-furoylglycine) show characteristic fragmentation patterns .

- FT-IR identifies carboxyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1550 cm⁻¹) groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation.

- Avoid contact with strong oxidizers; store in airtight containers under inert gas.

- Follow NIH guidelines for waste disposal and emergency procedures (e.g., eye rinsing with water for 15 minutes upon exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound-derived indigo?

- Catalyst screening : Transition metals (e.g., Cu²⁺) may accelerate decarboxylation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Statistical design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, NaOH concentration, and reaction time .

Table 2: DoE Results for Yield Optimization

| Factor | Low Level | High Level | Significance (p-value) |

|---|---|---|---|

| Temperature | 180°C | 220°C | <0.01 |

| NaOH Concentration | 5% | 15% | 0.03 |

| Reaction Time | 2 hr | 4 hr | 0.12 |

Q. What structural insights can be gained from crystallographic data, and how do they inform synthetic modifications?

- Crystal structures (e.g., N-(2-Chloroacetyl)glycine) reveal non-covalent interactions (e.g., hydrogen bonding) that stabilize the molecule. These insights guide substitutions at the phenyl or glycine moieties to enhance stability or reactivity .

- SHELXL refinement identifies disorder in carboxyl groups, prompting synthetic adjustments like steric hindrance reduction .

Q. How can contradictions in literature regarding precursor costs and synthetic feasibility be resolved?

- Comparative cost-benefit analysis : While anthracene-derived routes ( ) reduce precursor costs, they may introduce impurities requiring additional purification.

- Lifecycle assessment (LCA) : Evaluate environmental and economic impacts of alternative precursors (e.g., aniline vs. anthracene) using metrics like E-factor (kg waste/kg product) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.